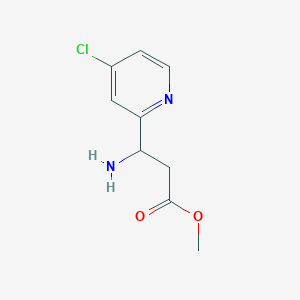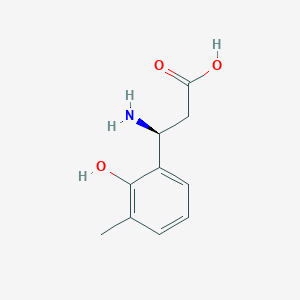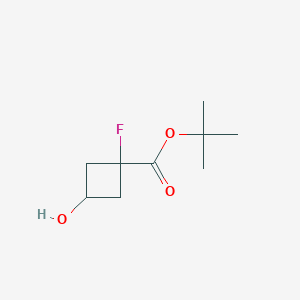
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is an organic compound with the molecular formula C9H15FO3. This compound features a cyclobutane ring substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by using cyclobutene derivatives.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H).
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LAH, DIBAL-H.
Substitution: Amines, thiols, Selectfluor.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate involves interactions with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 1-fluoro-3-hydroxy-cyclopentanecarboxylate: Similar structure but with a cyclopentane ring.
Tert-butyl 1-chloro-3-hydroxy-cyclobutanecarboxylate: Similar structure but with a chloro group instead of a fluoro group.
Tert-butyl 1-fluoro-3-hydroxy-cyclohexanecarboxylate: Similar structure but with a cyclohexane ring.
Uniqueness
Tert-butyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is unique due to the combination of the fluoro group, hydroxy group, and tert-butyl ester on a cyclobutane ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H15FO3 |
|---|---|
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
tert-butyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15FO3/c1-8(2,3)13-7(12)9(10)4-6(11)5-9/h6,11H,4-5H2,1-3H3 |
Clave InChI |
GQQSGGZVDGASJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CC(C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


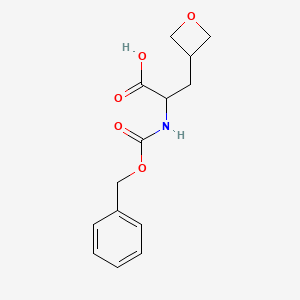
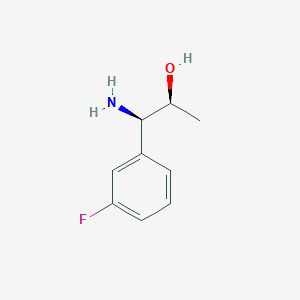
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
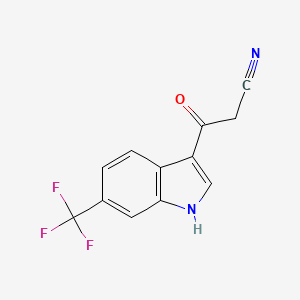
![(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042436.png)

